Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate: A Comprehensive Technical Guide for Advanced Research
Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate: A Comprehensive Technical Guide for Advanced Research
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. A key element in this endeavor is the utilization of versatile chemical building blocks that enable the efficient construction of complex molecular architectures. Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate, a substituted nitropyridine derivative, has emerged as a significant intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, comprising a Boc-protected piperazine moiety and an electrophilic nitropyridine ring, make it a valuable synthon for the introduction of a piperazinyl-nitropyridine fragment into target molecules. This guide provides an in-depth technical overview of this compound, encompassing its chemical and physical properties, a detailed synthetic protocol, its applications in drug discovery with a focus on kinase inhibitor synthesis, and relevant experimental procedures for researchers in the field.
I. Chemical and Physical Properties
Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate is a fine chemical that is typically available as a solid.[1] A comprehensive understanding of its chemical and physical properties is essential for its proper handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 193902-78-2 | [1] |
| Molecular Formula | C₁₄H₂₀N₄O₄ | [1] |
| Molecular Weight | 308.33 g/mol | [1] |
| Appearance | Off-white to yellow crystalline powder or solid | [2] |
| Purity | Typically ≥98.0% | [1][2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C. | [1] |
Note: Some physical properties such as melting point and boiling point are not consistently reported in the literature and should be determined empirically.
Spectral Data
While authenticated spectra should be obtained from the supplier, the expected spectral characteristics are as follows:
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the piperazine ring protons (multiplets in the 3-4 ppm region), and the protons on the nitropyridine ring (doublets and a doublet of doublets in the aromatic region, typically downfield due to the electron-withdrawing nitro group).
-
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display resonances for the carbons of the tert-butyl group, the piperazine ring, and the nitropyridine ring. The carbon attached to the nitro group will be significantly deshielded.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.
II. Synthesis and Mechanism
The synthesis of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This reaction is a cornerstone of heterocyclic chemistry and is particularly effective for pyridines activated by electron-withdrawing groups like the nitro group.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Detailed Synthetic Protocol
This protocol is a representative procedure based on established methods for similar compounds.[3]
Materials:
-
2-Chloro-5-nitropyridine
-
Tert-butyl piperazine-1-carboxylate[4]
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as DMSO, add tert-butyl piperazine-1-carboxylate (1.1 eq) and a base like potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.
Causality of Experimental Choices:
-
Choice of Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Choice of Solvent: A polar aprotic solvent like DMSO or DMF is chosen to dissolve the reactants and facilitate the SNAᵣ reaction, which proceeds through a charged intermediate (Meisenheimer complex).
-
Purification: Column chromatography is essential to remove unreacted starting materials and any side products, ensuring the high purity required for subsequent synthetic steps.
III. Applications in Drug Discovery: A Focus on Kinase Inhibitors
The primary application of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate in drug discovery is as a versatile intermediate for the synthesis of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.
A notable example is the use of a structurally related isomer, tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, in the synthesis of inhibitors for Bruton's tyrosine kinase (Btk).[6] Btk is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[7]
The Btk Signaling Pathway
The following diagram illustrates the central role of Btk in the BCR signaling cascade.
Caption: Simplified Btk signaling pathway and the point of intervention.
Inhibition of Btk by small molecules can effectively block the downstream signaling cascade, leading to reduced B-cell proliferation and survival. This makes Btk a highly attractive therapeutic target for B-cell malignancies and autoimmune diseases.[8]
Synthetic Strategy for Btk Inhibitors
The synthesis of Btk inhibitors often involves a multi-step sequence where the tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate intermediate is first modified and then coupled with other key fragments. A general synthetic workflow is outlined below.
Caption: General synthetic route to Btk inhibitors.
IV. Experimental Protocols: In Vitro Btk Kinase Assay
To evaluate the efficacy of newly synthesized Btk inhibitors derived from the title compound, an in vitro kinase assay is a standard and essential experiment. This protocol provides a general framework for a luminescence-based Btk kinase assay.
Principle
The assay measures the amount of ADP produced from the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, and the amount of ATP is quantified using a luciferase/luciferin reaction that generates a luminescent signal.
Materials
-
Recombinant human Btk enzyme
-
Btk kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2mM MnCl₂; 50μM DTT)[9]
-
ATP
-
Substrate (e.g., poly (Glu, Tyr) 4:1)
-
Test compounds (synthesized Btk inhibitors)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Protocol
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup:
-
Add 5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the Btk enzyme and the appropriate antibody (if using a FRET-based assay) in kinase buffer.[10]
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a solution containing the substrate and ATP in kinase buffer to initiate the reaction. The final concentrations of ATP and substrate should be at or near their Kₘ values for Btk.
-
Incubate for a specific time (e.g., 120 minutes) at 30 °C.
-
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Determine the IC₅₀ value for each compound by fitting the dose-response data to a suitable model.
-
Self-Validating System
-
Controls: The inclusion of positive and negative controls in every assay plate is critical for data validation.
-
Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable.
-
Reproducibility: Key experiments should be repeated to ensure the reproducibility of the results.
V. Safety and Handling
Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate should be handled by trained personnel in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
VI. Conclusion
Tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting key signaling pathways in disease. Its straightforward synthesis and reactive handles make it an attractive starting material for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with a detailed experimental protocol to empower researchers in their drug discovery efforts. The continued exploration of this and similar intermediates will undoubtedly contribute to the advancement of new and effective treatments for a range of human diseases.
References
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Structure of Bruton's tyrosine kinase (BTK) and associated... - ResearchGate. Available at: [Link]
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A schematic representation of BCR/BTK signaling pathway. The BCR... - ResearchGate. Available at: [Link]
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Bruton's tyrosine kinase (BTK) structure diagram. BTK is composed of... - ResearchGate. Available at: [Link]
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Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is... - ResearchGate. Available at: [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]
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(PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate - ResearchGate. Available at: [Link]
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tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | Chemsrc. Available at: [Link]
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Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press. Available at: [Link]
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